4-氧代-4-(4-三氟甲苯基)丁酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate is a compound that is part of a broader class of chemicals that have been studied for various applications, including medicinal chemistry and materials science. While the specific compound is not directly mentioned in the provided papers, related compounds and synthetic methods offer insight into its potential synthesis and properties.

Synthesis Analysis

The synthesis of related trifluoromethyl-containing compounds has been demonstrated in several studies. For instance, ethyl 4,4,4-trifluoro-3-oxo-butyrate was used as a precursor for the synthesis of pyridine derivatives, indicating that trifluoromethyl groups can be incorporated into complex molecules through strategic synthetic routes . Additionally, the synthesis of ethyl 2-[4-(1-oxo-2-isoindolinyl)phenyl]butyrate using a related butyric acid as a starting material suggests that similar methods could potentially be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of compounds similar to Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate has been characterized using various spectroscopic methods. For example, a novel pyrazole derivative was characterized using NMR, mass, UV-Vis, and CHN analysis, and its structure was confirmed by single crystal X-ray diffraction studies . These techniques could be employed to analyze the molecular structure of Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate as well.

Chemical Reactions Analysis

The reactivity of compounds with trifluoromethyl groups and oxo functionalities has been explored. For instance, ethyl 4,4,4-trifluoro-3-oxo-butyrate underwent cyclization reactions to yield isoxazol-pyridine derivatives . Similarly, ethyl 3-oxo-2-(3,4,5-trifluoro-2,6-dimethoxybenzoyl)butyrate was used for the synthesis of various fluorinated compounds . These studies suggest that Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate could participate in a range of chemical reactions, potentially leading to the formation of diverse products.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluoro-substituted analogues of certain compounds have been correlated with their molecular structure . For example, the dielectric properties of fluorinated biphenyls were studied, which could provide insights into the properties of Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate. Additionally, the antioxidant properties of a pyrazole derivative were evaluated, indicating that similar evaluations could be relevant for understanding the properties of the compound .

科学研究应用

1. Synthesis of Isoxazole Derivatives

- Application Summary: This compound is used in the synthesis of isoxazole derivatives, which are important heterocyclic compounds that occur in various natural compounds and drugs . These derivatives are of great interest to medicinal chemists due to their antiviral, anticancer, and anti-inflammatory activity .

- Method of Application: The compound is used in a one-pot synthesis of isoxazole derivatives containing differently substituted aryl groups . This involves the use of ethyl 4-aryl-2,4-dioxobutanoates and hydroxylamine .

- Results: The synthesis resulted in good to excellent yields of isoxazole derivatives . The antioxidant properties of the products were investigated using the DPPH method .

2. Anti-tumor Activity in Leukemia Cells

- Application Summary: An intermediate of the compound exhibits anti-proliferative activity and induces apoptosis in promyelocytic leukemia HL-60 cells .

- Method of Application: The compound was synthesized and its biological effects were examined in HL-60 cells . The properties analyzed included cell survival, cell cycle profile, caspase-3 activity, Bax and Bcl-2 expression, the amount of intracellular Ca2+, the number of reactive oxygen species (ROS), and the mitochondrial membrane potential .

- Results: The compound significantly reduced the proliferation of HL-60 cells and was found to induce apoptosis in a concentration-dependent manner . This was associated with the activation of caspase-3, upregulation of Bax, an increase in intracellular Ca2+ and ROS production, and a decrease in mitochondrial membrane potential and Bcl-2 expression levels .

3. Synthesis of Trifluoromethylpyridines

- Application Summary: This compound is used in the synthesis of trifluoromethylpyridines (TFMP) and its derivatives, which are key structural motifs in active agrochemical and pharmaceutical ingredients . TFMP derivatives are used in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .

- Method of Application: The compound is used in the synthesis of TFMP derivatives . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

- Results: More than 20 new TFMP-containing agrochemicals have acquired ISO common names . Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval, and many candidates are currently undergoing clinical trials .

4. Synthesis of Fluorinated Organic Compounds

- Application Summary: This compound is used in the synthesis of fluorinated organic compounds . These compounds have found applications in various fields, including the agrochemical, pharmaceutical, and functional materials fields .

- Method of Application: The compound is used in the synthesis of fluorinated organic compounds . The effects of fluorine and fluorine-containing moieties on the biological activities and physical properties of compounds have earned fluorine a unique place in the arsenal of the discovery chemist .

- Results: More than 50% of the pesticides launched in the last two decades have been fluorinated . Around 40% of all fluorine-containing pesticides currently on the market contain a trifluoromethyl group, making these compounds an important subgroup of fluorinated compounds .

安全和危害

属性

IUPAC Name |

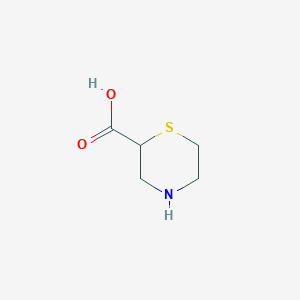

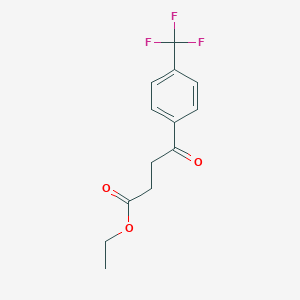

ethyl 4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F3O3/c1-2-19-12(18)8-7-11(17)9-3-5-10(6-4-9)13(14,15)16/h3-6H,2,7-8H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJXBSEMPGQDIBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC(=O)C1=CC=C(C=C1)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20585304 |

Source

|

| Record name | Ethyl 4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-oxo-4-(4-trifluoromethylphenyl)butyrate | |

CAS RN |

155722-95-5 |

Source

|

| Record name | Ethyl 4-oxo-4-[4-(trifluoromethyl)phenyl]butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20585304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[Acetyloxy]-7-chloro-3-[3,4-dichlorophenyl]-9(10H)-acridinone](/img/structure/B141888.png)